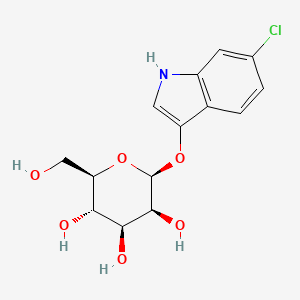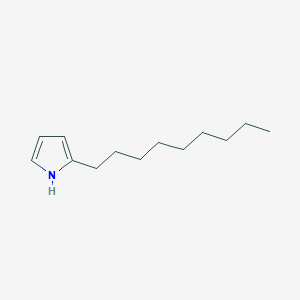
6-Chloro-3-indoxyl-beta-D-mannopyranoside
Descripción general
Descripción
6-Chloro-3-indoxyl-beta-D-mannopyranoside is a chromogenic substrate used in various biochemical assays. It is a derivative of indoxyl, a compound known for its ability to form colored products upon enzymatic hydrolysis. This property makes this compound particularly useful in detecting enzyme activity, especially in the field of glycobiology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indoxyl-beta-D-mannopyranoside typically involves the reaction of 6-chloroindoxyl with a mannopyranoside derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in the synthesis include dimethylformamide (DMF) and methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-indoxyl-beta-D-mannopyranoside undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Enzymes: Glycosidases such as alpha-D-mannanase are commonly used to hydrolyze this compound.
Oxidizing Agents: Molecular oxygen or other mild oxidizing agents facilitate the oxidation of 6-chloroindoxyl to form colored products.
Major Products
The major product formed from the hydrolysis and subsequent oxidation of this compound is a colored dye, which is used as an indicator in various biochemical assays .
Aplicaciones Científicas De Investigación
6-Chloro-3-indoxyl-beta-D-mannopyranoside has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-indoxyl-beta-D-mannopyranoside involves its hydrolysis by specific glycosidases to release 6-chloroindoxyl. The released 6-chloroindoxyl then undergoes oxidation to form a colored product. This color change is used as an indicator of enzyme activity in various assays .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-indoxyl-beta-D-galactopyranoside: Another chromogenic substrate used in similar biochemical assays.
5-Bromo-4-chloro-3-indoxyl-beta-D-glucuronide: Used in assays to detect beta-glucuronidase activity.
Uniqueness
6-Chloro-3-indoxyl-beta-D-mannopyranoside is unique due to its specificity for glycosidases involved in mannose metabolism. This specificity makes it particularly useful in studying enzymes that act on mannose-containing substrates .
Propiedades
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13+,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-PEBLQZBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone](/img/structure/B3285048.png)

![1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B3285060.png)






